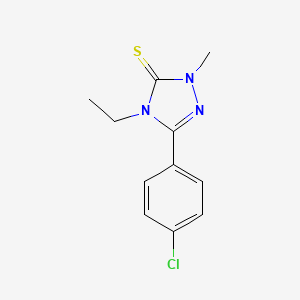

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-

描述

Chemical Significance of 1,2,4-Triazole-3-thione Derivatives

The 1,2,4-triazole-3-thione scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding, π-π interactions, and metal coordination. This moiety’s tautomeric equilibrium between thione (1a , 1e ) and thiol (1b–d ) forms enhances its reactivity, enabling the synthesis of N- and S-bridged heterocycles with varied biological activities. For example, substitutions at the 4- and 5-positions of the triazole ring modulate electronic and steric properties, influencing interactions with microbial enzymes or metal surfaces.

Pharmacologically, 1,2,4-triazole-3-thiones exhibit broad-spectrum antibacterial activity. Compounds such as 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrate inhibition zones of 8–20 mm against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, comparable to ampicillin. The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances microbial membrane penetration, while alkyl chains (e.g., ethyl or methyl groups) improve lipophilicity and bioavailability.

In industrial contexts, these derivatives serve as corrosion inhibitors for metals in acidic environments. The sulfur atom in the thione group adsorbs onto metal surfaces, forming protective films that reduce oxidation rates. For instance, 4,5-diphenyl-4H-1,2,4-triazole-3-thione exhibits 92% inhibition efficiency for mild steel in 1M HCl, attributed to its planar structure and sulfur lone-pair electrons.

Table 1: Biological and Industrial Applications of Selected 1,2,4-Triazole-3-thione Derivatives

Historical Development and Current Research Trends

The synthesis of 1,2,4-triazole-3-thiones originated in the mid-20th century with cyclization reactions of thiosemicarbazides. Early methods relied on alkaline or acidic conditions to direct cyclization toward triazole or thiadiazole products, respectively. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione was synthesized via cyclization of 1,4-diphenyl thiosemicarbazide in sodium ethanolate, achieving yields of 70–80%. However, these protocols suffered from long reaction times (12–24 hours) and high solvent consumption.

Recent advancements focus on one-pot, two-step methodologies to improve efficiency. A 2023 study demonstrated the synthesis of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones via sequential addition of isothiocyanates to hydrazides in ethanol, followed by NaOH-mediated cyclization. This approach reduced reaction times to 6 hours and increased yields to 86% by minimizing intermediate isolation steps.

Current research prioritizes structural diversification to enhance bioactivity. Modifications include:

- Diaryl sulfone moieties : Compounds like 42d (bromo diphenylsulfone derivative) show MIC values of 8 µg/mL against Bacillus cereus, outperforming earlier analogues.

- Mannich bases : Incorporating morpholine or piperazine groups improves solubility and target affinity, as seen in derivatives with 20 mm inhibition zones against Enterococcus faecalis.

Table 2: Evolution of Synthetic Methods for 1,2,4-Triazole-3-thiones

| Method Era | Technique | Yield (%) | Time (Hours) | Key Advancement |

|---|---|---|---|---|

| Traditional | Cyclization in NaOH/EtOH | 70–80 | 12–24 | Base-mediated selectivity |

| Modern (Post-2020) | One-pot hydrazide/isothiocyanate route | 75–86 | 6 | Reduced solvent waste |

Emerging trends also explore hybrid molecules combining triazole-thiones with acridine or tetrahydroacridine moieties, which intercalate DNA in cancer cells. Computational studies now guide rational design, predicting binding modes with proteins like Staphylococcus aureus dihydrofolate reductase.

属性

CAS 编号 |

110623-26-2 |

|---|---|

分子式 |

C11H12ClN3S |

分子量 |

253.75 g/mol |

IUPAC 名称 |

5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |

InChI 键 |

LDFDANAPKSZENI-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

化学反应分析

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted triazoles depending on the reagents used.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application. Key activities include:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties against various pathogens. For example, studies have shown that compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antidepressant Potential

Certain derivatives of triazole have demonstrated antidepressant-like effects in animal models. This suggests that 3H-1,2,4-Triazole-3-thione derivatives could be explored for their potential in treating mood disorders .

Anticonvulsant Effects

Some studies have reported that triazole derivatives exhibit anticonvulsant properties, indicating their potential use in managing seizure disorders. This area remains a promising field for future research .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the triazole structure can significantly enhance antimicrobial activity .

Case Study 2: Antidepressant Activity

In a behavioral study involving rodent models, specific derivatives showed a reduction in depressive-like behaviors when administered over a period. These results support the hypothesis that triazole compounds may serve as potential antidepressants .

Data Table: Biological Activities Overview

作用机制

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .

相似化合物的比较

Anticonvulsant Triazole-Thiones

Several 1,2,4-triazole-3-thione derivatives with anticonvulsant activity (e.g., TP-4, TP-10) share structural similarities with Compound A but differ in substituents:

- TP-4 : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione

- TP-10 : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione

| Property | Compound A | TP-4 | TP-10 |

|---|---|---|---|

| Substituents | 4-ClPh, 4-Et, 2-Me | 4-BrPh, 3-ClPh | 3-ClPh, 4-MePh |

| Molecular Weight | ~280–300 g/mol* | 365.68 g/mol | 303.78 g/mol |

| Biological Activity | Antimicrobial, wound healing | Anticonvulsant (MES model) | Anticonvulsant (MES model) |

| Key Interactions | TGF-β1/VEGF upregulation | Voltage-gated Na⁺ channels | Voltage-gated Na⁺ channels |

Key Differences :

- TP-4 and TP-10 lack alkyl groups (e.g., ethyl, methyl) at positions 2 and 4, reducing their lipophilicity compared to Compound A .

- The 4-chlorophenyl group in Compound A may enhance antimicrobial activity through halogen bonding, whereas bromine in TP-4 increases molecular weight and polarizability ().

Thiophene-Linked Triazole-Thiones

A thiophene-containing analog, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , was synthesized and characterized using DFT calculations ():

| Property | Compound A | Thiophene Analogue |

|---|---|---|

| Substituents | 4-ClPh, 4-Et, 2-Me | p-Tolyl, thiophen-2-yl |

| Electronic Effects | Electron-withdrawing (Cl) | Electron-rich (thiophene) |

| Applications | Antimicrobial | Theoretical/material science |

Key Differences :

Metallo-Beta-Lactamase Inhibitors

Compound IIIA (4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione) inhibits metallo-beta-lactamases (MBLs) via a unique binding mode ():

| Property | Compound A | Compound IIIA |

|---|---|---|

| Substituents | 4-ClPh, 4-Et, 2-Me | 2-MePh, 4-amino |

| Biological Target | Microbial pathogens | L1 MBL enzyme |

| Key Interactions | Halogen bonding (Cl) | Hydrogen bonding (NH₂) |

Key Differences :

Simpler Chlorophenyl Derivatives

A structurally simpler derivative, 5-(4-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS 26028-65-9), lacks alkyl substituents ():

| Property | Compound A | CAS 26028-65-9 |

|---|---|---|

| Substituents | 4-ClPh, 4-Et, 2-Me | 4-ClPh |

| Molecular Weight | ~280–300 g/mol | 211.67 g/mol |

| Lipophilicity (logP) | Higher (alkyl groups) | Lower |

Key Differences :

生物活性

3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound of interest, 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- , exhibits potential therapeutic effects that merit detailed exploration.

The compound is characterized by the following chemical properties:

- Molecular Formula: C12H14ClN3S

- Molecular Weight: 273.78 g/mol

- CAS Number: 37526-42-4

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives demonstrate a variety of biological activities including:

- Anticonvulsant Effects: Studies have shown that certain triazole derivatives can effectively manage seizures. For instance, TP-315, a related compound, exhibited significant anticonvulsant activity in animal models of epilepsy .

- Antidepressant Activity: A series of triazole derivatives were evaluated for their potential antidepressant effects. Modifications at the 5-position of the triazole nucleus with haloaryl groups enhanced activity against induced hypothermia and ptosis in mice .

- Antimicrobial Properties: Triazoles have been noted for their antimicrobial activities against various pathogens, making them candidates for further development as therapeutic agents.

Anticonvulsant Activity

A study focusing on TP-315 demonstrated:

- Long-term administration did not induce nephrotoxic or hepatotoxic effects.

- The compound did not inhibit key CYP450 enzyme isoforms at therapeutic concentrations.

- It showed efficacy against tonic-clonic seizures and had beneficial interactions with classical antiepileptic drugs .

Antidepressant Activity

Research on a series of 5-aryl-substituted triazoles revealed:

- Compounds with substitutions at the 5-position exhibited potent antagonist activity against reserpine-induced ptosis.

- The mechanism was not linked to norepinephrine uptake or monoamine oxidase inhibition, suggesting alternative pathways for antidepressant effects .

Case Studies

The biological activity of triazole derivatives is often attributed to their interaction with various biological targets:

- Voltage-dependent Sodium Channels: Anticonvulsant activity is closely correlated with the modulation of these channels.

- Monoamine Systems: Some derivatives may influence serotonin or norepinephrine pathways indirectly.

常见问题

Q. What are the optimized synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example, thiocarbohydrazide can react with substituted acids under reflux (413 K) in ethanol with catalytic acetic acid, followed by recrystallization in methanol to achieve yields of ~70–80% . Key parameters include:

Q. What spectroscopic techniques are most effective for characterizing triazole-thione derivatives?

- FT-IR : Confirms the presence of thione (C=S) stretching vibrations at 1150–1250 cm⁻¹ .

- NMR : H NMR identifies substituents (e.g., ethyl/methyl protons at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively; aromatic protons from 4-chlorophenyl at δ 7.2–7.6 ppm) .

- Single-crystal XRD : Resolves molecular geometry, such as dihedral angles between the triazole ring and aromatic substituents (e.g., 67.5° in related structures) .

Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing chlorine atom increases electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions. It also improves lipophilicity (logP ~2.5–3.0), which correlates with membrane permeability in biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactive sites of this triazole-thione?

DFT studies (B3LYP/6-311G(d,p)) reveal:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate stability. The HOMO is localized on the thione sulfur and triazole ring, suggesting nucleophilic attack sites .

- Electrostatic potential maps : Negative potential regions (e.g., sulfur and chlorine atoms) highlight hydrogen-bonding and π-π stacking capabilities critical for biological interactions .

- Torsional flexibility : Energy profiles show low barriers (<5 kcal/mol) for rotation of the 4-ethyl group, enabling conformational adaptability in binding pockets .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole-thiones?

Discrepancies in antimicrobial or anticonvulsant efficacy often arise from:

- Substituent positioning : Meta vs. para substituents on phenyl rings alter steric and electronic interactions with targets (e.g., fungal CYP51 vs. mammalian receptors) .

- Assay conditions : Variations in pH (5.0–7.4) or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Q. What mechanistic insights explain the anticonvulsant activity of triazole-thiones like TP-315?

In vivo studies suggest:

- GABAergic modulation : Thione sulfur coordinates with Zn²⁺ in GABA_A receptors, enhancing chloride ion influx .

- Oxidative stress mitigation : Thiol-disulfide exchange reactions scavenge ROS (e.g., IC₅₀ ~10 μM for superoxide radicals) .

- Metabolic stability : Ethyl/methyl groups reduce cytochrome P450-mediated degradation, extending half-life (>6 hours in rodents) .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, 413 K, 4h | 78 | 95 | |

| Methanol, 373 K, 6h | 65 | 90 | |

| Acetic acid catalyst | 85 | 98 |

Q. Table 2. Key DFT Parameters for Electronic Properties

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Nucleophilic reactivity |

| LUMO Energy (eV) | -1.7 | Electrophilic reactivity |

| Dipole Moment (D) | 4.8 | Solubility in polar media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。